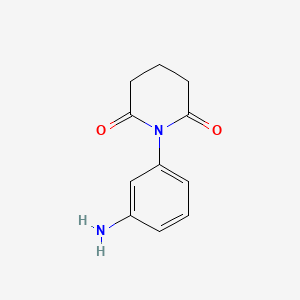

1-(3-Aminophenyl)piperidine-2,6-dione

Overview

Description

1-(3-Aminophenyl)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .

Synthesis Analysis

The synthesis of piperidine-2,6-diones can be readily achieved on a kilo-scale . The method allows for the synthesis of Cereblon ligands as well as the drug Aminoglutethimide . A series of novel substituted piperidine-2,6-dione derivatives have been described, which are useful for the treatment of sickle cell disease and β-thalassemia .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 . Chemical Reactions Analysis

This compound is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.23 .Scientific Research Applications

Synthesis and Aromatase Inhibition

Researchers Hartmann, Batzl, Pongratz, and Mannschreck (1992) have synthesized 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones and tested their ability to inhibit human placental aromatase, an enzyme crucial for converting androgens to estrogens. Their findings revealed significant inhibitory activity, suggesting potential applications in treating estrogen-dependent diseases like mammary tumors Hartmann et al., 1992.

Aromatase Inhibitors and Mammary Tumor Inhibition

Hartmann and Batzl (1986) explored the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. They discovered that several compounds in this series showed stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. This highlights their potential as more effective treatments for hormone-dependent breast cancer Hartmann & Batzl, 1986.

Selective Inhibition of Aromatase

Foster, Jarman, Leung, Rowlands, Taylor, Plevey, and Sampson (1985) focused on analogues of aminoglutethimide, aiming to identify structural features that affect the efficacy of these analogues as inhibitors of aromatase and desmolase. Their research led to the identification of compounds with strong and selective inhibition towards aromatase, which could be beneficial for developing more targeted therapies for estrogen-dependent conditions Foster et al., 1985.

Metabolism and Pharmacokinetics of Pyridoglutethimide

Seago, Goss, Griggs, and Jarman (1986) investigated the pharmacokinetics of pyridoglutethimide, an analogue of aminoglutethimide with specific aromatase activity, in rats and rabbits. Their study contributes to understanding the metabolic pathways and potential therapeutic applications of such compounds Seago et al., 1986.

Selective Inhibition of Cholesterol Side-Chain Cleavage

Foster, Jarman, Leung, Rowlands, and Taylor (1983) explored analogues of aminoglutethimide to understand the structural features that influence the inhibitory activity towards desmolase and aromatase. This research is vital for developing drugs that selectively target these enzymes, important for treating hormone-dependent cancers Foster et al., 1983.

Mechanism of Action

Target of Action

1-(3-Aminophenyl)piperidine-2,6-dione is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including development, immunity, and tumorigenesis .

Mode of Action

This compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the terminal amine group present in the compound, which allows for rapid conjugation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the functions of Cereblon. Given that Cereblon is involved in various cellular processes, the compound’s action could potentially affect multiple pathways .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(3-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXKYPTXXDWBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

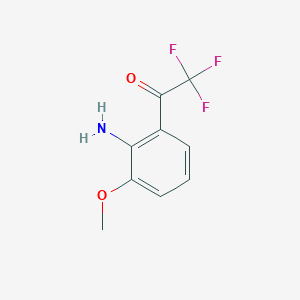

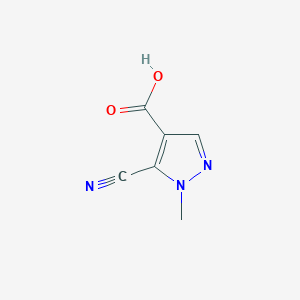

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)